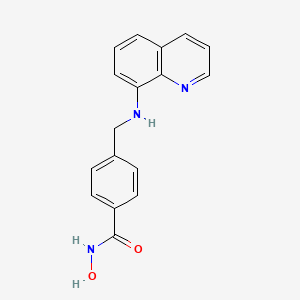
Nymphaeol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nymphaeol A is a prenylated flavonoid compound isolated from propolis collected in Okinawa, Japan. It is known for its significant biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties . The compound has a unique structure characterized by a tetrahydroxyflavanone backbone with a geranyl group at position 6 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nymphaeol A can be synthesized through various chemical routes. One common method involves the prenylation of flavonoid precursors. The reaction typically requires the use of prenyl bromide and a base such as potassium carbonate in an organic solvent like acetone . The reaction conditions often include refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is primarily achieved through extraction from natural sources, such as propolis. The extraction process involves using ethanol or other organic solvents to isolate the compound from the propolis matrix . The crude extract is then purified using chromatographic techniques to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Nymphaeol A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases like pyridine.
Major Products Formed
The major products formed from these reactions include oxidized flavonoids, reduced flavonoids, and substituted derivatives with various functional groups .
Applications De Recherche Scientifique
Nymphaeol A has a wide range of scientific research applications:
Mécanisme D'action
Nymphaeol A exerts its effects through various molecular mechanisms:
Comparaison Avec Des Composés Similaires
Nymphaeol A is compared with other prenylated flavonoids such as Nymphaeol B, Nymphaeol C, and Isonymphaeol B . These compounds share similar structural features but differ in their biological activities and potency. For instance:
Nymphaeol B: Exhibits similar anti-inflammatory and antioxidant activities but with different potency levels.
Nymphaeol C: Known for its anti-bacterial and anti-malarial properties.
Isonymphaeol B: Shows significant anti-diabetic effects through similar mechanisms as this compound.
This compound stands out due to its strong anti-cancer properties and its ability to inhibit angiogenesis, making it a unique and valuable compound in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
73676-38-7 |
|---|---|
Formule moléculaire |
C25H28O6 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(2S)-2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-17-19(27)12-23-24(25(17)30)21(29)13-22(31-23)16-8-10-18(26)20(28)11-16/h5,7-8,10-12,22,26-28,30H,4,6,9,13H2,1-3H3/b15-7+/t22-/m0/s1 |
Clé InChI |
XCYSQFHYFNWYFP-CEMXSPGASA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=C(C=C3)O)O)O)/C)C |
SMILES canonique |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S)-2-[[4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol](/img/structure/B10821640.png)
![8-[3-(Dimethylamino)propoxy]-5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one](/img/structure/B10821656.png)
![1-[(1S)-1-[3-(aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide;hydrochloride](/img/structure/B10821658.png)
![N-cyclopropyl-3-methyl-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B10821659.png)
![N-[1-[(4-cyano-1-propylpiperidin-4-yl)amino]-4,4-dimethyl-1-oxopentan-2-yl]morpholine-4-carboxamide](/img/structure/B10821667.png)
![N-[1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide](/img/structure/B10821680.png)
![1-[(1S)-1-[3-(aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide](/img/structure/B10821683.png)





![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[3-fluoro-4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B10821721.png)
